18,19-Dehydrocorynoxinic acid
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Overview
Description
18,19-Dehydrocorynoxinic acid is a natural product found in Uncaria rhynchophylla with data available.
Scientific Research Applications
Neuroprotective and Anti-inflammatory Effects
18,19-Dehydrocorynoxinic acid, isolated from Uncaria rhynchophylla, has been studied for its potential neuroprotective and anti-inflammatory effects. Although it showed only weak inhibitory activity on lipopolysaccharide (LPS)-induced NO release in primary cultured rat cortical microglia, its presence alongside other alkaloids indicates a possible synergistic effect in neuroprotection and inflammation mitigation. This suggests its role in protecting against neurological damage and reducing inflammation, particularly in neurodegenerative diseases and conditions associated with excessive inflammatory responses (Yuan et al., 2008).
Metabolic Pathways and Metabolites
Another study focused on the metabolic pathways and metabolites of Isocorynoxeine, a closely related compound, in rats. It identified this compound as a metabolite, which contributes to understanding the metabolic fate and disposition of related alkaloids in humans. This information is crucial for developing therapeutic agents based on these compounds, as it provides insights into their pharmacokinetics and potential interactions with other drugs (Qi et al., 2014).
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1 |
InChI Key |
ZGSZUQKKUBVUPV-DPVGDGHMSA-N |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |
Synonyms |
18,19-dehydrocorynoxinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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